![molecular formula C15H17F2N3O2S B2604590 1-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one CAS No. 1705354-25-1](/img/structure/B2604590.png)
1-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
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Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one, also known as DT-010, is a novel compound with potential therapeutic applications. It belongs to the class of thiazepane derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Stereochemical Influence in Bioactive Compounds Synthesis
Imidazolidin-4-ones, similar to the queried compound, are used as skeletal modifications in bioactive oligopeptides, acting either as proline surrogates or protecting the N-terminal amino acid against hydrolysis. A study highlighted the unexpected stereoselectivity in forming imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives of primaquine, an antimalarial drug. This research implies the importance of intramolecular hydrogen bonds in the stereoselectivity of imidazolidin-4-one formation, suggesting a nuanced approach to designing bioactive compounds with enhanced specificity and activity (Ferraz et al., 2007).
Antiprotozoal Activity Enhancement
Diphenyl-based bis(2-iminoimidazolidines), structurally related to the compound , have been modified by introducing halogen atoms to lower their pKa, resulting in improved activity against Trypanosoma brucei. This adjustment enhanced the compounds' in vitro activity and selectivity, showcasing a strategic chemical modification to improve pharmacological profiles for antiprotozoal therapy (Martínez et al., 2015).
Antibacterial Applications
A novel, nonmutagenic antibacterial compound, "2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride," designed to act as a pro-drug for targeting anaerobic bacteria, has been synthesized. The compound releases a lethal species specifically within the target bacterial cell, demonstrating a potential application for the queried compound in developing new antibacterial strategies (Dickens et al., 1991).
Antifungal Agents
Imidazole analogues of fluoxetine, resembling the structural core of the queried compound, displayed potent anti-Candida activity, outperforming miconazole and other antifungal agents. This indicates the potential of such compounds in antifungal therapy, especially for resistant strains (Silvestri et al., 2004).
Catalytic Synthesis Advances
Research on the catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones, which are structural motifs common in pharmaceuticals and natural products, highlights the ongoing development of more sustainable and efficient protocols. This research offers insights into novel synthetic routes that could be applicable to compounds like the one queried, enhancing their accessibility for further study and application (Casnati et al., 2019).
properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-10-1-2-12(17)11(9-10)13-3-5-19(7-8-23-13)15(22)20-6-4-18-14(20)21/h1-2,9,13H,3-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICKQGNZIUKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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